3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-nitrophenyl)thiourea
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Overview
Description
3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-nitrophenyl)thiourea is a complex organic compound with a unique structure that combines a naphthopyran core with a nitrophenyl thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-nitrophenyl)thiourea typically involves multiple steps:
Formation of the Naphthopyran Core: This step involves the cyclization of appropriate precursors to form the naphthopyran ring system.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as a reagent.
Attachment of the Nitrophenyl Thiourea Moiety: This step involves the reaction of the naphthopyran derivative with 4-nitrophenyl isothiocyanate under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea moiety under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-nitrophenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-nitrophenyl)thiourea involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-aminophenyl)thiourea: Similar structure but with an amino group instead of a nitro group.
3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-methylphenyl)thiourea: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in 3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-nitrophenyl)thiourea imparts unique chemical and biological properties, such as increased reactivity and potential for specific biological interactions.
Properties
IUPAC Name |
1-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-3-(4-nitrophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c25-11-14-12-28-18-10-5-13-3-1-2-4-17(13)19(18)20(14)23-21(29)22-15-6-8-16(9-7-15)24(26)27/h1-10,14,20,25H,11-12H2,(H2,22,23,29)/t14-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLPDQABUIAHIV-XOBRGWDASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=C(O1)C=CC3=CC=CC=C32)NC(=S)NC4=CC=C(C=C4)[N+](=O)[O-])CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=C(O1)C=CC3=CC=CC=C32)NC(=S)NC4=CC=C(C=C4)[N+](=O)[O-])CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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